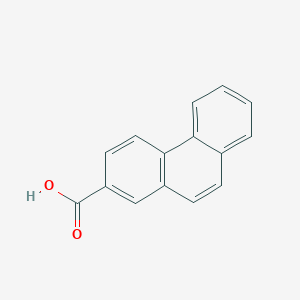

Phenanthrene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWYUOSZMIWHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530737 | |

| Record name | Phenanthrene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40452-20-8 | |

| Record name | Phenanthrene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Phenanthrene-2-carboxylic Acid from Phenanthrene

Executive Summary

Phenanthrene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science, yet its synthesis is non-trivial due to the complex reactivity of the phenanthrene core. Direct functionalization of phenanthrene often leads to mixtures of isomers, with a strong preference for substitution at the C9 and C10 positions. This guide provides a robust and regioselective two-step synthetic strategy starting from phenanthrene. The methodology hinges on a carefully controlled Friedel-Crafts acetylation to selectively generate 2-acetylphenanthrene, followed by a high-yielding haloform reaction to convert the acetyl moiety into the desired carboxylic acid. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and discuss the critical parameters that govern the reaction outcomes, offering researchers a reliable pathway to this important molecule.

Introduction

The phenanthrene scaffold is a key structural motif found in numerous natural products, pharmaceuticals, and organic materials.[1] Functionalized phenanthrenes, particularly carboxylic acid derivatives, serve as crucial intermediates for creating more complex molecular architectures. This compound, in particular, offers a strategic point of attachment for further chemical modification.

The primary challenge in synthesizing a specific phenanthrene isomer, such as the 2-substituted product, lies in controlling the regioselectivity of electrophilic aromatic substitution. The phenanthrene nucleus has five non-equivalent positions for monosubstitution (C1, C2, C3, C4, and C9/C10). Reactions typically occur preferentially at the C9 and C10 positions due to the stabilization of the intermediate carbocation.[2][3] Therefore, accessing the C2 position requires a nuanced understanding of reaction kinetics, thermodynamics, and the influence of experimental conditions. The strategy detailed herein navigates these challenges by first installing an acetyl group, which can then be chemically transformed into the target carboxyl group.

Part 1: Strategic Synthesis via Friedel-Crafts Acetylation

The cornerstone of this synthesis is the regioselective introduction of an acetyl group at the C2 position of phenanthrene. While Friedel-Crafts acylation of phenanthrene is known to produce a mixture of isomers, the product distribution can be heavily influenced by the choice of solvent, catalyst, and temperature.[4][5]

Mechanistic Rationale: Kinetic vs. Thermodynamic Control

The Friedel-Crafts acylation of phenanthrene is a reversible process, allowing for the isolation of either the kinetic or thermodynamic product.[6][7][8]

-

Kinetic Control: Under milder conditions (e.g., using ethylene dichloride as a solvent), the reaction favors substitution at the most reactive C9 position, leading to 9-acetylphenanthrene as the major product.[5][6] This is the kinetically controlled product.

-

Thermodynamic Control: Under harsher conditions or in specific solvents like nitrobenzene, the initially formed isomers can undergo rearrangement.[6] The acetyl group can migrate from the kinetically favored positions to the more thermodynamically stable C2 and C3 positions.[4][6] Our strategy leverages this thermodynamic control to maximize the yield of the desired 2-acetylphenanthrene intermediate.

The choice of solvent is paramount. Solvents like nitrobenzene and nitromethane are particularly effective at promoting the formation of the 3- and 2-isomers.[4]

Data Presentation: Isomer Distribution in Friedel-Crafts Acetylation

The following table summarizes the profound effect of solvent on the product distribution in the acetylation of phenanthrene, underscoring the importance of experimental design for achieving the desired regioselectivity.

| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) | Primary Isomer(s) | Source(s) |

| Ethylene Dichloride | 2 | 4 | 13 | 1 | 54 | 9-acetyl | [4][5] |

| Carbon Disulphide | 11 | 15 | 39-50 | 8 | 17 | 3-acetyl | [4] |

| Chloroform | 18 | 15 | 16 | 0.5 | 37 | 9- and 1-acetyl | [4] |

| Nitrobenzene | 4 | 27 | 65 | 2 | 2 | 3- and 2-acetyl | [4] |

| Nitromethane | 4 | 26 | 64 | 2 | 3 | 3- and 2-acetyl | [4] |

Data compiled from literature sources highlight the significant variation in isomer yields based on reaction conditions.[4][5]

Experimental Protocol: Synthesis of 2-Acetylphenanthrene

This protocol is optimized to favor the thermodynamically controlled products. Subsequent purification is required to isolate the 2-isomer from the major 3-isomer.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to dry nitrobenzene at 0-5 °C.

-

Acylium Ion Formation: Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0-5 °C for 30 minutes to ensure the formation of the acylium ion complex.

-

Reaction Setup: In a separate flask, dissolve phenanthrene (1.0 equivalent) in dry nitrobenzene.

-

Addition: Cool the phenanthrene solution to 0 °C and slowly add the pre-formed acylium ion complex solution via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This will hydrolyze the aluminum complex.

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent. The resulting crude mixture of acetylphenanthrene isomers must be purified by column chromatography on silica gel to isolate the 2-acetylphenanthrene.

Visualization: Synthetic Workflow Part 1

Caption: Workflow for the synthesis of 2-acetylphenanthrene.

Part 2: Conversion via the Haloform Reaction

With the 2-acetylphenanthrene intermediate in hand, the next step is to convert the methyl ketone functional group into a carboxylic acid. The haloform reaction is an ideal choice for this transformation.[9][10]

Mechanistic Rationale

The haloform reaction proceeds via two main stages:[11][12]

-

Exhaustive Alpha-Halogenation: In the presence of a base, the methyl protons of the acetyl group are acidic and are sequentially removed. The resulting enolate attacks a halogen (e.g., Br₂ or I₂), leading to the formation of a trihalomethyl ketone.[12]

-

Nucleophilic Acyl Substitution: The hydroxide base then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the departure of the trihalomethyl anion (⁻CX₃), a surprisingly good leaving group due to the inductive stabilization from the three halogen atoms. An acid-base reaction between the resulting carboxylic acid and the ⁻CX₃ anion, followed by an acidic workup, yields the final product.[11]

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve 2-acetylphenanthrene (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF) to improve solubility.[13]

-

Base and Halogen: Add an aqueous solution of sodium hydroxide (NaOH, excess, >3 equivalents). Cool the mixture in an ice bath. Slowly add bromine (Br₂, excess, ~3 equivalents) or an iodine solution (I₂/KI) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure completion. The reaction can be monitored by TLC. A yellow precipitate of iodoform (CHI₃) may be observed if iodine is used.[12]

-

Quench: After the reaction is complete, cool the mixture and quench any excess halogen with a small amount of sodium thiosulfate solution until the color disappears.

-

Workup: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with cold, concentrated HCl until the pH is ~1-2. The this compound will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

Visualization: Haloform Reaction Mechanism

Caption: Mechanism of the haloform reaction.

Conclusion

The synthesis of this compound from phenanthrene is effectively achieved through a strategic two-step process. By leveraging thermodynamic control in a Friedel-Crafts acetylation reaction, one can generate the necessary 2-acetylphenanthrene intermediate, albeit in a mixture that requires careful chromatographic separation. Subsequent conversion of the acetyl group to a carboxylic acid via the haloform reaction is both efficient and reliable. This guide provides the foundational principles and detailed protocols necessary for researchers to successfully navigate the regiochemical challenges inherent in phenanthrene chemistry and access this valuable synthetic building block.

References

-

Fujita, T., Sakata, Y., & Murata, Y. (2025). Direct and regioselective carboxylation of fused aromatic compounds with carbon dioxide. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Phenanthrene synthesis. Química Organica.org. Available at: [Link]

-

Wikipedia. (2024). Phenanthrene. Wikipedia. Available at: [Link]

-

Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis. Gyan Sanchay. Available at: [Link]

-

Zhang, X., & Young, L. Y. (1999). Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia. Applied and Environmental Microbiology. Available at: [Link]

-

Wikipedia. (2024). Haloform reaction. Wikipedia. Available at: [Link]

- Ciusa, R. (1957). Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters. Google Patents.

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (2024). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Journal of the Chemical Society C. (1966). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Does acetophenone show haloform reaction?. Chemistry Stack Exchange. Available at: [Link]

-

Filo. (2025). Praparation of phenanthrene 9 carboxylic acid from phenanthrene. Filo. Available at: [Link]

-

Schonberg, A., & Warren, F. L. (1939). 376. Synthesis of Phenanthrene Derivatives. Journal of the Chemical Society (Resumed). Available at: [Link]

-

ResearchGate. (n.d.). Photocarboxylation of phenanthrene. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal. Available at: [Link]

- Henkel, J. G. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2. Google Patents.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wang, C., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2007). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Phenanthrene Synthesis via Chromium-Catalyzed Annulation of 2-Biaryl Grignard Reagents and Alkynes. ResearchGate. Available at: [Link]

-

Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available at: [Link]

-

Leah4sci. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. Available at: [Link]

-

Professor Dave Explains. (2020). The Haloform Reaction. YouTube. Available at: [Link]

-

Ultimate Organic Chemistry. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. Available at: [Link]

-

The Hebrew University of Jerusalem. (n.d.). Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes. The Hebrew University of Jerusalem. Available at: [Link]

-

Evano, G. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Science of Synthesis. Available at: [Link]

-

Ingenta Connect. (2007). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. Ingenta Connect. Available at: [Link]

-

Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). The Grignard Reagents. Organometallics. Available at: [Link]

-

Chemistry : The Mystery of Molecules. (2020). Formylation of arene by electron-rich Alkene or carbene !!!!!! Complete mechanistic understanding. YouTube. Available at: [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Pharmacy India. (2020). Phenanthrene | Structure | Synthesis | Reactions | Uses | BP 301T | L~29. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). The Haloform Reaction. Chemistry Steps. Available at: [Link]

Sources

- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangeme...: Ingenta Connect [ingentaconnect.com]

- 9. Haloform reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Haloform Reaction - Chemistry Steps [chemistrysteps.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Novel Synthetic Routes to Phenanthrene-2-carboxylic Acid: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene-2-carboxylic acid is a vital scaffold and synthetic intermediate in medicinal chemistry and materials science. As a structural motif in biologically active molecules and a precursor for advanced functional materials, the development of efficient and regioselective synthetic routes to this target is of paramount importance.[1] This guide moves beyond classical methodologies to provide a detailed exploration of modern, field-proven strategies for the synthesis of this compound. We will dissect two primary strategic approaches: the functionalization of a pre-formed phenanthrene core and the de novo construction of the substituted ring system. Each strategy is presented with a deep dive into the causality of experimental choices, detailed step-by-step protocols, and comparative data to empower researchers in their synthetic design and execution.

Introduction: The Significance of the Phenanthrene Core

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is the structural backbone of numerous natural products, including steroids, bile acids, and alkaloids like morphine and codeine.[1][2] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Specifically, the introduction of a carboxylic acid moiety at the C2 position provides a crucial handle for further chemical modification, enabling the development of novel pharmaceutical candidates and the fine-tuning of electronic properties in organic materials.

The primary challenge in synthesizing this compound lies in achieving regiochemical control. Classical methods like the Haworth and Pschorr syntheses can be effective but may lack the selectivity required for specific isomers.[4][5] Modern synthetic chemistry, however, offers powerful tools to overcome this challenge, primarily through the strategic functionalization of the phenanthrene core. This guide will focus on these robust and adaptable methodologies.

Strategic Overview: Pathways to the Target Molecule

Our approach to synthesizing this compound is bifurcated into two core strategies, each with distinct advantages depending on starting material availability and desired scale.

Caption: Workflow for the Grignard carboxylation route.

Step 1: Grignard Reagent Formation

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.

-

To the flask, add magnesium turnings (1.2 eq).

-

In the dropping funnel, prepare a solution of 2-bromophenanthrene (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromophenanthrene solution to the magnesium turnings. Initiation of the reaction is indicated by gentle bubbling and heat generation. A crystal of iodine may be added to activate the magnesium if the reaction is sluggish.

-

Once initiated, add the remaining 2-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

In a separate, large flask, place an excess of crushed dry ice (solid CO₂).

-

Cool the Grignard reagent solution to room temperature and transfer it via cannula into the flask containing the dry ice, ensuring the solution is added slowly onto the solid.

-

Allow the mixture to warm to room temperature overnight as the excess CO₂ sublimes.

Step 3 & 4: Workup and Purification

-

Slowly quench the reaction mixture by adding 1 M aqueous HCl, stirring until all solids dissolve.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Route B: Oxidation of 2-Methylphenanthrene

An alternative functionalization strategy involves the oxidation of an alkyl side chain. This method is contingent on the availability of a suitable 2-alkylphenanthrene precursor. The benzylic position of the alkyl group is particularly susceptible to oxidation by strong oxidizing agents. [6] Causality Behind Experimental Choices:

-

Precursor Synthesis: 2-Methylphenanthrene can be synthesized via a modified Haworth synthesis using 2-methylnaphthalene or via Friedel-Crafts acylation of phenanthrene followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.

-

Oxidant: Aqueous sodium dichromate or potassium permanganate are powerful oxidizing agents capable of converting an entire alkyl side chain (provided it has at least one benzylic hydrogen) to a carboxylic acid. [7][8]The reaction is typically harsh, requiring high temperatures.

-

Solvent: The reaction is often run in a mixture of pyridine and water or under basic aqueous conditions to maintain solubility and moderate reactivity. [8]

Step 1: Oxidation

-

In a round-bottom flask, suspend 2-methylphenanthrene (1.0 eq) in a mixture of pyridine and water.

-

Heat the mixture to 85-95 °C with vigorous stirring.

-

Add potassium permanganate (KMnO₄, ~3.0 eq) or sodium dichromate (Na₂Cr₂O₇) portion-wise over several hours, maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

-

Continue heating for several hours after the final addition until TLC analysis indicates consumption of the starting material.

Step 2: Workup and Purification

-

Cool the reaction mixture to room temperature. If using KMnO₄, a brown precipitate of MnO₂ will be present. Add a saturated solution of sodium bisulfite to quench excess oxidant and dissolve the MnO₂.

-

Acidify the solution with concentrated HCl to a pH of ~1-2. This will precipitate the carboxylic acid product.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization as described in Route A.

| Parameter | Route A: Grignard Carboxylation | Route B: Side-Chain Oxidation |

| Precursor | 2-Bromophenanthrene | 2-Alkylphenanthrene |

| Key Reagents | Mg, CO₂ (dry ice), Anhydrous Ether | KMnO₄ or Na₂Cr₂O₇, Pyridine/H₂O |

| Reaction Conditions | Mild (Reflux, then -78 °C to RT) | Harsh (High Temperature, >85 °C) |

| Advantages | High yield, clean conversion, mild conditions | Utilizes potentially cheaper precursors |

| Disadvantages | Requires strictly anhydrous conditions | Harsh conditions, potential for side reactions, waste generation (Mn/Cr salts) |

Strategy 2: De Novo Construction of the Phenanthrene Ring

This strategy builds the phenanthrene core with the carboxylic acid functionality or a precursor already incorporated. The Haworth synthesis is a classic example of this approach. [4][9]

Route C: Modified Haworth Synthesis

The traditional Haworth synthesis involves the Friedel-Crafts acylation of naphthalene with succinic anhydride. [4][9][10]To achieve the desired 2-substitution pattern, one must start with a strategically substituted naphthalene.

Caption: Key stages of the Haworth synthesis pathway.

Causality Behind Experimental Choices:

-

Starting Materials: To direct the final carboxylic acid to the 2-position, one could start with 2-methoxynaphthalene. The methoxy group is an ortho-, para-director, but acylation at the 1-position is sterically hindered, favoring reaction at the 6-position. This will ultimately place the new ring and its functionality in the correct orientation relative to the methoxy group. The methoxy group can later be converted to other functionalities if needed or removed.

-

Acylation & Reduction: The initial Friedel-Crafts acylation creates a keto-acid. [11]The ketone must be reduced to a methylene group (CH₂) before the second ring-closing Friedel-Crafts reaction can occur. This is because the keto group is deactivating, which would inhibit the subsequent electrophilic cyclization. [10]The Clemmensen reduction (amalgamated zinc and HCl) is a classic method for this transformation.

-

Cyclization & Aromatization: The second ring closure is achieved using a strong acid like H₂SO₄ or polyphosphoric acid (PPA). The final step is a dehydrogenation (aromatization) reaction, typically achieved by heating with a catalyst like selenium or Palladium on carbon (Pd/C), to form the stable aromatic phenanthrene system. [4] This de novo approach, while multi-stepped, offers excellent control over the final substitution pattern based on the choice of the initial substituted naphthalene.

Conclusion and Future Outlook

This guide has detailed robust and reproducible strategies for the synthesis of this compound. For most laboratory applications, Strategy 1, Route A (Grignard Carboxylation) offers the best combination of reliability, mild conditions, and high yield, provided the 2-bromo precursor is accessible. Route B (Oxidation) serves as a powerful alternative when an alkylated phenanthrene is more readily available. De novo methods like the Haworth Synthesis (Route C) , while longer, provide fundamental control over regiochemistry from the ground up.

Emerging research continues to explore even more direct methods, such as transition-metal-catalyzed C-H carboxylation. [3][12]While these methods promise greater atom economy, challenges in controlling regioselectivity on complex aromatic systems like phenanthrene remain. [13]Future advancements in catalyst design may soon make the direct, selective carboxylation of the C2 position a one-step reality, further streamlining access to this critical synthetic building block.

References

-

Pschorr Synthesis. (n.d.). Cambridge University Press. Retrieved January 5, 2026, from [Link]

- Pschorr Reaction. (n.d.). In Merck Index.

- Schonberg, A., & Warren, F. L. (1939). 376. Synthesis of Phenanthrene Derivatives. Journal of the Chemical Society (Resumed), 1838.

-

Rivera, W. (n.d.). Phenanthrene synthesis. Química Organica.org. Retrieved January 5, 2026, from [Link]

- (n.d.). BP301(T) Pharmaceutical organic chemistry-II Unit-iv. AKTU.

- Zhang, Y., et al. (2005). Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia. Applied and Environmental Microbiology, 71(11), 6920-6928.

-

Photocarboxylation of phenanthrene. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pschorr cyclization. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

- Baabe, D., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry – A European Journal, 26(48), 10896-10900.

-

Dobado, J. A. (2023). Haworth phenanthrene synthesis. Chemistry Online. Retrieved January 5, 2026, from [Link]

- Myers, A. (2023). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer).

- Basu, K. (n.d.). PAH: Anthracene and phenanthrene. Study Guide to Organic Chemistry.

-

Phenanthrene. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

- Synthesis of Phenanthrene-9-Carboxylic Esters: Application Notes and Protocols. (2025). BenchChem.

- Correa, A., & Martin, R. (2016). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2.

- Agranat, I., & Shih, Y.-S. (1976). The scope of the Haworth synthesis.

- Baabe, D., et al. (2020).

- Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. (n.d.). ResearchGate.

- A Technical Guide to Phenanthrene Derivatives in Organic Synthesis. (2025). BenchChem.

-

Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis | AKTU Digital Education. (2021, September 9). YouTube. Retrieved January 5, 2026, from [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

- Fieser, L. F., & Holmes, H. L. (1936). The Synthesis of Phenanthrene and Hydrophenanthrene Derivatives. VI. Diketocyclopentenophenanthrenes. Journal of the American Chemical Society, 58(11), 2319-2322.

-

Polynuclear Hydrocarbons: Synthesis and Reactions. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]

- Khusnutdinov, R. I., et al. (2017). Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. Russian Chemical Reviews, 86(8), 747-781.

-

Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Retrieved January 5, 2026, from [Link]

-

Roberts, J. D., & Caserio, M. C. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Leah4sci. (2019, March 8). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. Retrieved January 5, 2026, from [Link]

- Structure/Reactivity Relationships in the Benzo[c]phenanthrene Skeleton: Stable Ion and Electrophilic Substitution (Nitration, Bromination) Study of Substituted Analogs. (n.d.). National Institutes of Health.

-

Phenanthrene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 5, 2026, from [Link]

-

Catalytic carboxylation reactions. (2025, October 27). Ruhr-Universität Bochum. Retrieved January 5, 2026, from [Link]

-

PK SMPS Classes. (2020, September 19). Phenanthrene | Structure | Synthesis | Reactions | Uses | BP 301T | L~29. YouTube. Retrieved January 5, 2026, from [Link]

-

Synthesis of carboxylic acids by oxidation of alkenes. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

- Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. (2024, February 7). ResearchGate.

- Nickel-catalyzed decarbonylative thioetherification of carboxylic acids. (n.d.). Organic Chemistry Frontiers.

- Photocatalytic carboxylation of aryl halide/alkene with copper(I) complex bypassing the demand for dual catalysts. (n.d.). ResearchGate.

- Smith, C. W., et al. (1993). Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages.

- Mruk, W. C. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 3. Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenanthrene synthesis [quimicaorganica.org]

- 5. thieme.de [thieme.de]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. youtube.com [youtube.com]

- 12. Catalytic carboxylation reactions [ruhr-uni-bochum.de]

- 13. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Phenanthrene-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene-2-carboxylic acid (P2CA) is a polycyclic aromatic hydrocarbon (PAH) derivative whose rigid, planar structure and functionalization make it a molecule of interest in materials science and pharmaceutical development. A precise and comprehensive structural elucidation is paramount for understanding its physicochemical properties and potential applications. This guide provides an in-depth, methodology-focused exploration of the spectroscopic techniques essential for the unambiguous characterization of P2CA. We move beyond mere data reporting to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This document serves as a practical whitepaper for scientists seeking to confirm the identity, purity, and structural integrity of P2CA and related aromatic compounds.

Introduction: The Analytical Imperative

The phenanthrene moiety is a common scaffold in natural products and synthetic molecules with significant biological activity. The addition of a carboxylic acid group at the 2-position fundamentally alters the molecule's electronic properties, solubility, and potential for intermolecular interactions, such as hydrogen bonding. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for any research or development endeavor. This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, culminating with Mass Spectrometry (MS) to provide a holistic analytical portrait of the molecule.

Molecular Structure and Analytical Strategy

Caption: Structure of this compound (P2CA). [1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by probing their vibrational frequencies. For P2CA, it provides definitive evidence of the carboxylic acid moiety.

Expertise & Experience: The Advantage of ATR

For solid powder samples like P2CA, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. [2][3][4]

-

Causality: ATR requires minimal to no sample preparation, eliminating the laborious and potentially moisture-sensitive process of grinding the sample with KBr and pressing a pellet. [4][5]It ensures excellent sample-to-crystal contact with a built-in press, leading to high-quality, reproducible spectra. [2]The shallow penetration depth of the IR beam (~1-2 µm) makes it ideal for analyzing the surface of the solid directly. [3]

Experimental Protocol: ATR-FT-IR

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. [6]Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the P2CA powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring optimal contact between the sample and the crystal. [2][5]4. Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 16 scans to improve the signal-to-noise ratio.

Data Interpretation & Expected Results

The IR spectrum of P2CA will be dominated by characteristic absorbances from both the carboxylic acid and the aromatic ring system.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The extremely broad nature is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. [7] |

| ~3050 | Aromatic C-H stretch | Medium, Sharp | Confirms the presence of the aromatic rings. Often superimposed on the broad O-H band. |

| ~1680 - 1710 | C=O stretch (Carbonyl) | Very Strong, Sharp | Confirms the carbonyl of the carboxylic acid. Its position indicates conjugation with the aromatic ring. [7] |

| ~1600, ~1450 | C=C stretch (Aromatic Ring) | Medium to Strong | Characteristic "ring breathing" modes of the phenanthrene core. |

| ~1300 | C-O stretch | Medium | Coupled C-O stretching and O-H bending mode in the carboxylic acid. [7] |

| 950 - 910 | O-H bend (out-of-plane) | Broad, Medium | Another key indicator of the carboxylic acid dimer. [7] |

| 900 - 675 | Aromatic C-H bend (out-of-plane) | Strong | The specific pattern in this "fingerprint" region can help confirm the substitution pattern on the aromatic ring. |

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the phenanthrene core. The absorption spectrum is characterized by distinct bands corresponding to π → π* electronic transitions.

Expertise & Experience: Understanding Solvent Effects

The choice of solvent can subtly influence the position (λ_max) and intensity of absorption bands, a phenomenon known as solvatochromism. [8][9]For PAHs, a non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile is often used to obtain a well-resolved spectrum. Polar, protic solvents like ethanol can sometimes cause a loss of fine vibrational structure due to hydrogen bonding interactions. [10]

-

Causality: The electronic transitions in phenanthrene are π → π. Polar solvents can stabilize both the ground (π) and excited (π) states, but often stabilize the more polar excited state to a greater degree. This can lead to a small bathochromic (red) shift in the λ_max compared to non-polar solvents. [10]

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute stock solution of P2CA in a UV-grade solvent (e.g., acetonitrile or ethanol). A typical concentration is around 1x10⁻⁵ M. [11][12]This requires careful weighing and serial dilution.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Replace the blank with a cuvette containing the P2CA solution. Scan a wavelength range from approximately 200 nm to 400 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Data Interpretation & Expected Results

The UV-Vis spectrum of P2CA is expected to be similar to that of the parent phenanthrene molecule, showing multiple absorption bands. [13]The presence of the carboxyl group, a deactivating group, may cause minor shifts in the absorption maxima. The spectrum typically shows three main regions of absorption, characteristic of the phenanthrene chromophore. [11]

Table 3: Representative UV-Vis Absorption Maxima for Phenanthrene Derivatives

| Wavelength Range (nm) | Transition Type | Typical Molar Absorptivity (ε) | Description |

|---|---|---|---|

| ~250 - 275 | π → π* | > 50,000 M⁻¹cm⁻¹ | A very intense band, often the strongest absorption. [11] |

| ~275 - 300 | π → π* | Moderate | A series of bands with well-defined vibrational fine structure. |

| ~300 - 380 | π → π* | Low to Moderate | Weaker, structured bands corresponding to lower energy transitions. [11]|

Caption: Energy diagram for a π -> π* electronic transition in P2CA.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is the ultimate tool for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like carboxylic acids, as it typically keeps the molecule intact. [14][15]

Expertise & Experience: Negative vs. Positive Ion Mode

For carboxylic acids, ESI in the negative ion mode is almost always more sensitive and provides a cleaner spectrum than the positive ion mode.

-

Causality: Carboxylic acids are, by definition, acidic. In the ESI source, they readily lose a proton to form a stable carboxylate anion [M-H]⁻. [16]This is a highly favorable process. While a protonated molecule [M+H]⁺ can sometimes be formed in positive mode, the deprotonation pathway is far more efficient, leading to a much stronger signal for the [M-H]⁻ ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of P2CA (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. [17]2. Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the mass spectrometer in negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Mass Analysis: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500). High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) can provide an exact mass measurement, confirming the elemental formula. [17]

Data Interpretation & Expected Results

The primary goal is to confirm the molecular weight of P2CA, which is 222.24 g/mol . [1][]

-

Expected Ion: The base peak in the negative ion ESI mass spectrum should be the deprotonated molecule, [M-H]⁻, at an m/z value of 221.06 .

-

High-Resolution MS: An exact mass measurement of this ion would be 221.0602, corresponding to the formula [C₁₅H₉O₂]⁻, providing unambiguous confirmation of the elemental composition.

Conclusion: A Self-Validating Analytical Consensus

The spectroscopic characterization of this compound is a clear example of synergistic analytical chemistry. NMR defines the C-H framework, FT-IR confirms the essential carboxylic acid and aromatic functional groups, UV-Vis probes the conjugated electronic system, and MS provides an unequivocal molecular weight. When the data from these independent techniques converge—a ¹H NMR spectrum with an acidic proton and correct aromatic integrations, an FT-IR spectrum with characteristic O-H and C=O stretches, a UV-Vis spectrum consistent with the phenanthrene chromophore, and a mass spectrum showing the correct molecular ion—they form a self-validating system that confirms the structure and purity of the compound with the highest degree of scientific confidence.

References

-

Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ionization mass spectrometry. (n.d.). PubMed. Retrieved December 16, 2025, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved December 16, 2025, from [Link]

-

Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6... (n.d.). ResearchGate. Retrieved December 16, 2025, from [Link]

-

Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. (n.d.). ScienceDirect. Retrieved December 16, 2025, from [Link]

-

Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021). International Journal of Advanced Research in Science, Communication and Technology. Retrieved December 16, 2025, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved December 16, 2025, from [Link]

-

NMR Sample Preparation. (n.d.). University of Leicester. Retrieved December 16, 2025, from [Link]

-

Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Royal Society Publishing. Retrieved December 16, 2025, from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved December 16, 2025, from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved December 16, 2025, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved December 16, 2025, from [Link]

-

(a) UV‐Vis and (b) PL spectra of phenanthrene derivatives 3 a–c in DCM.... (n.d.). ResearchGate. Retrieved December 16, 2025, from [Link]

-

This compound. (n.d.). PubChem - NIH. Retrieved December 16, 2025, from [Link]

-

Solvent effects on aromatic chromophores and their relation to ultraviolet difference spectra of proteins. (n.d.). ACS Publications. Retrieved December 16, 2025, from [Link]

-

The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. (2002). ScienceDirect. Retrieved December 16, 2025, from [Link]

-

Investigating the ionization of dissolved organic matter by electrospray ionization. (n.d.). ResearchGate. Retrieved December 16, 2025, from [Link]

-

Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. (n.d.). PubMed. Retrieved December 16, 2025, from [Link]

-

2.4: Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved December 16, 2025, from [Link]

-

Electronic Supplementary Information for... (n.d.). Royal Society of Chemistry. Retrieved December 16, 2025, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved December 16, 2025, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved December 16, 2025, from [Link]

-

2-Phenanthrenecarboxylic acid, ... methyl ester - Mass Spectrum (GC). (n.d.). SpectraBase. Retrieved December 16, 2025, from [Link]

-

An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved December 16, 2025, from [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved December 16, 2025, from [Link]

-

Phenanthrene. (n.d.). PubChem - NIH. Retrieved December 16, 2025, from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). In "NMR Spectroscopy: An Introduction". Retrieved December 16, 2025, from [Link]

-

Mass spectrum of a tentatively identified phenanthrene carboxylic acid... (n.d.). ResearchGate. Retrieved December 16, 2025, from [Link]

-

Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS. (2010). PubMed. Retrieved December 16, 2025, from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). ScienceDirect. Retrieved December 16, 2025, from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved December 16, 2025, from [Link]

Sources

- 1. This compound | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. jascoinc.com [jascoinc.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 13. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. repository.geologyscience.ru [repository.geologyscience.ru]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Phenanthrene-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Structural Elucidation

Phenanthrene-2-carboxylic acid (C₁₅H₁₀O₂) is a rigid, polycyclic aromatic hydrocarbon (PAH) scaffold functionalized with a carboxylic acid group.[1][] This combination of a large, planar, electron-rich core and a hydrogen-bonding functional group makes it a molecule of significant interest in materials science and medicinal chemistry. Its derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and as precursors for complex bioactive molecules. The solid-state arrangement of these molecules—the crystal structure—governs critical macroscopic properties such as solubility, dissolution rate, stability, and solid-state luminescence. Therefore, a definitive analysis of its crystal structure is not merely an academic exercise; it is a foundational requirement for rationally designing and controlling its performance in any advanced application.

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Part 1: The Crystallization Imperative — From Solution to Single Crystal

The cornerstone of any successful SC-XRD analysis is the growth of a high-quality single crystal. For a molecule like this compound, which possesses both a nonpolar aromatic system and a polar, hydrogen-bonding group, solvent selection is paramount. The goal is to identify a system where the compound is sparingly soluble, allowing for slow, ordered precipitation from a supersaturated solution.

Protocol 1: Single Crystal Growth by Slow Evaporation

This is the most direct method and often the first approach for obtaining diffraction-quality crystals.

-

Solvent Screening: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol). The ideal solvent is one in which the compound dissolves completely upon gentle heating but has limited solubility at room temperature. For aromatic carboxylic acids, polar, hydrogen-bond-accepting solvents like acetone or ethyl acetate are often successful.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small beaker or vial. Gentle heating (40-50°C) may be required to achieve full dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder instead of a single crystal.

-

Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation. An overly rapid process yields small, poorly-ordered crystals.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate over several days to weeks.

-

Expert Insight: The choice of a solvent that does not form strong hydrogen bonds with the carboxylic acid moiety is often beneficial. Such a solvent acts as a true "spectator," allowing the this compound molecules to self-assemble via their own most favorable interactions—specifically, the formation of carboxylic acid dimers.

Part 2: The Diffraction Experiment — Probing the Crystal Lattice

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, transparent, and with well-defined faces) is obtained, the next phase is to collect the X-ray diffraction data.

Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

Protocol 2: X-ray Diffraction Data Collection

-

Mounting: A selected crystal is carefully mounted on a cryoloop and affixed to a goniometer head on the diffractometer.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a self-validating step; cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

-

Data Collection Strategy: A modern single-crystal diffractometer equipped with a sensitive detector (e.g., a CMOS-based detector) and a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used. An initial set of diffraction images is collected to determine the unit cell parameters and Bravais lattice. Based on this, a full data collection strategy is calculated to ensure high completeness and redundancy of the data.

-

Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process yields the final reflection file (hkl file) used for structure solution.

Part 3: Structure Solution, Refinement, and Analysis

This phase translates the diffraction data into a 3D atomic model of the molecule and its packing in the crystal.

Protocol 3: Structure Solution and Refinement

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. For an achiral molecule like this compound, crystallization in a centrosymmetric space group is highly probable. Analogs like phenanthrene-4-carboxylic acid and phenanthrene-9-carboxylic acid crystallize in the centrosymmetric space groups P2₁/n and C2/c, respectively.[3][4][5]

-

Structure Solution: The initial atomic positions are found using direct methods or dual-space algorithms. This typically reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, atomic coordinates and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric restraints (e.g., AFIX instructions in SHELXL). The carboxylic acid hydrogen is a key atom to locate as it confirms the hydrogen bonding pattern.

-

Validation: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors. The final output is a Crystallographic Information File (CIF).

Anticipated Structural Features and Discussion

Based on established principles of physical organic chemistry and crystallography, we can predict the key structural features of this compound with high confidence.

-

The Supramolecular Synthon: The most predictable and dominant intermolecular interaction will be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids overwhelmingly form centrosymmetric cyclic dimers via two O—H···O hydrogen bonds.[6][7][8] This is known as the R²₂(8) graph set motif and is one of the most robust and stable supramolecular synthons in crystal engineering.[9][10] The stability of this dimer arises from the perfect complementarity of two hydrogen bond donors and two acceptors in a strain-free cyclic arrangement.

-

Molecular Planarity and Packing: The phenanthrene core itself is expected to be nearly planar.[4] However, there will be a significant dihedral angle between the plane of the phenanthrene rings and the plane of the carboxylic acid group. For phenanthrene-4-carboxylic acid, this angle is 63.7°.[3] This twist is a result of minimizing steric hindrance. The crystal packing will be dominated by the efficient stacking of these dimeric units, likely involving π–π interactions between the large aromatic systems of adjacent dimers.

Data Presentation: Anticipated Crystallographic Data

While the precise data requires experimental determination, the following table summarizes the expected parameters for this compound, based on published data for its isomers.[3][4][5]

| Parameter | Expected Value / Type | Rationale / Causality |

| Crystal System | Monoclinic | Common for aromatic compounds of this symmetry. |

| Space Group | P2₁/n or C2/c (Centrosymmetric) | The molecule is achiral, favoring a centrosymmetric packing arrangement, which is energetically favorable. |

| Z (Molecules/Unit Cell) | 4 or 8 | A common number of molecules in the unit cell for these space groups. |

| a (Å) | 8 - 15 Å | Based on dimensions of analogous structures. |

| b (Å) | 5 - 10 Å | Based on dimensions of analogous structures. |

| c (Å) | 15 - 25 Å | Based on dimensions of analogous structures. |

| β (°) | 95 - 115° | Characteristic of the monoclinic system. |

| Hydrogen Bond Type | O—H···O | The only strong hydrogen bond donor (O-H) and acceptors (C=O, C-O-H) present will form this bond. |

| H-Bond Geometry | Cyclic Dimer, R²₂(8) motif | This is the most stable and common supramolecular synthon for carboxylic acids, maximizing hydrogen bonding.[9][10] |

| O···O distance (Å) | 2.62 - 2.66 Å | This is the characteristic distance for strong carboxylic acid dimer hydrogen bonds. For phenanthrene-4-carboxylic acid, it is 2.634 Å.[3] |

Conclusion

The crystal structure analysis of this compound is a tractable but essential undertaking for unlocking its potential in advanced applications. The methodology presented here represents a robust, self-validating workflow from crystal growth to final structural analysis. The high probability of forming a classic hydrogen-bonded R²₂(8) dimer provides a strong predictive foundation for its supramolecular chemistry. The resulting crystal structure will reveal not only the precise molecular geometry but also the intricate network of intermolecular interactions that dictate the material's bulk properties, providing a critical roadmap for future molecular engineering and formulation efforts.

References

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]

-

Smith, G., Wermuth, U. D., & Healy, P. C. (2014). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 12), 1151–1157. Available at: [Link]

-

Krygowski, T. M., & Grabowski, S. J. (2020). Analysis of Hydrogen Bonds in Crystals. Molecules, 25(24), 5806. Available at: [Link]

-

LibreTexts. (2021). The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94765, 9-Phenanthrenecarboxylic acid. Retrieved from [Link]

-

LibreTexts. (2023). Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13234903, this compound. Retrieved from [Link]

-

Lynch, D. E., & McClenaghan, I. (1998). Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid. Acta Crystallographica Section C, 54(7), 966-969. Available at: [Link]

-

Fitzgerald, L. J., & Gerkin, R. E. (1997). Phenanthrene-9-carboxylic Acid. Acta Crystallographica Section C, 53(9), 1265-1267. Available at: [Link]

-

Fitzgerald, L. J., & Gerkin, R. E. (1997). Phenanthrene-9-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(9), 1265-1267. Available at: [Link]

Sources

- 1. This compound | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Phenanthrene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Phenanthrene-2-carboxylic acid Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene-2-carboxylic acid

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, represents a molecule of significant interest in the realms of medicinal chemistry, organic synthesis, and materials science.[1][2] Its rigid, three-ring phenanthrene core, functionalized with a carboxylic acid group, provides a unique scaffold for the development of novel compounds. The phenanthrene nucleus itself is a key structural motif found in numerous natural products, most notably alkaloids like morphine, and its derivatives have demonstrated a wide spectrum of biological activities.[2][3][4] This guide offers a comprehensive exploration of the fundamental physical and chemical properties of this compound, providing a critical knowledge base for its application in research and development.

Core Physical and Chemical Identifiers

This compound is a solid organic compound characterized by the fusion of a carboxylic acid functional group to the C2 position of the phenanthrene ring system.

-

IUPAC Name: this compound[5][]

-

Molecular Formula: C₁₅H₁₀O₂[5][]

-

CAS Number: 40452-20-8[5]

-

SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O[5]

-

InChI Key: QTWYUOSZMIWHJV-UHFFFAOYSA-N[5][]

Quantitative Physical Properties

The physical characteristics of a compound are paramount for determining its handling, formulation, and behavior in various experimental settings. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | [5][] |

| Appearance | Solid | |

| Boiling Point | 435.37 °C at 760 mmHg | [] |

| Density | 1.305 g/cm³ | [] |

| Solubility | Insoluble in water; Soluble in low-polarity organic solvents such as ethanol, DMSO, and acetone. | [1][7][8] |

| pKa (Predicted) | ~5 | [9] |

| XLogP3 | 4.5 | [5] |

Note: The solubility and pKa are based on the properties of the parent phenanthrene molecule and general carboxylic acids, as specific experimental data for the 2-substituted isomer is limited.

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. The expected spectral characteristics for this compound are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the features of the carboxylic acid group and the aromatic system.

-

O–H Stretch: A very broad and characteristic absorption band is expected in the 3300-2500 cm⁻¹ region, arising from the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10][11]

-

C=O Stretch: An intense, sharp peak will appear between 1760-1690 cm⁻¹.[10][11] Its exact position can be influenced by dimerization and conjugation with the aromatic ring.

-

Aromatic C-H & C=C Stretches: Multiple sharp bands corresponding to aromatic C-H stretching will be visible around 3100-3000 cm⁻¹. Aromatic C=C ring stretching will produce bands in the 1600-1450 cm⁻¹ region.

-

C–O Stretch & O–H Bend: A C–O stretching vibration is expected between 1320-1210 cm⁻¹, while O–H bending can be observed in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (Ar-H): The nine protons on the phenanthrene ring will appear as a complex series of multiplets in the highly deshielded region of approximately 7.5-9.0 ppm.

-

Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing downfield of 10 ppm (often around 12 ppm), is characteristic of the carboxylic acid proton.[11] This peak is often broad and will disappear upon shaking the sample with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The most deshielded carbon, the carbonyl carbon of the carboxylic acid, is expected to have a chemical shift in the range of 170-180 ppm.[11]

-

Aromatic Carbons: The 14 carbons of the phenanthrene ring will produce a series of signals between approximately 120-150 ppm.

-

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dictated by its two primary components: the aromatic phenanthrene core and the carboxylic acid functional group.

Reactions of the Carboxylic Acid Group

The -COOH group undergoes reactions typical of carboxylic acids:

-

Acidity and Salt Formation: As an acid, it readily donates its proton to bases to form phenanthrene-2-carboxylate salts.

-

Esterification: It can be converted to its corresponding esters by reacting with an alcohol under acidic conditions (Fischer-Speier esterification) or by using coupling agents like dicyclohexylcarbodiimide (DCC) in a Steglich esterification.[12][13]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (phenanthren-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13]

Reactions of the Phenanthrene Ring

-

Electrophilic Aromatic Substitution: The phenanthrene nucleus is susceptible to electrophilic attack.[14] While reactions on the parent phenanthrene molecule preferentially occur at the C9 and C10 positions, the carboxylic acid group on the terminal ring is deactivating and will direct incoming electrophiles primarily to the meta positions relative to its point of attachment.[7][15]

Synthetic Approaches

The synthesis of the phenanthrene core itself is a classic challenge in organic chemistry. Established methods that can be adapted for substituted derivatives include:

-

Haworth Synthesis: This multi-step process typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a series of reductions and cyclizations to build the third aromatic ring.[3][16][17]

-

Bardhan-Sengupta Phenanthrene Synthesis: This method provides a regioselective route to the phenanthrene system, avoiding the isomeric mixtures that can result from other methods.[4][7][16]

-

Pschorr Cyclization: This involves the intramolecular radical cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative to form the phenanthrene ring system.[4][12]

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa, or acid dissociation constant, is a critical parameter reflecting the acidity of a compound. Its determination is essential for understanding the compound's behavior in physiological environments and for designing formulations.

Objective: To determine the pKa of this compound in a mixed-solvent system using potentiometric titration.

Causality: Due to the poor aqueous solubility of this compound, a mixed-solvent system (e.g., ethanol/water) is required to ensure complete dissolution for accurate titration. Potentiometric titration allows for the precise determination of the equivalence point by monitoring pH changes, from which the pKa can be derived.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 20-30 mg of this compound and record the mass.

-

Dissolve the solid in 40 mL of ethanol in a 100 mL beaker. Once dissolved, add 40 mL of deionized water while stirring to create a 1:1 ethanol/water solution.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (pH 4.00, 7.00, and 10.00).

-

Place the beaker on a magnetic stir plate and add a small stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a 10 mL burette with a standardized ~0.05 M solution of sodium hydroxide (NaOH). Record the exact concentration.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Begin adding the NaOH titrant in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue this process, reducing the increment size (e.g., to 0.05 mL) as you approach the equivalence point (identified by a rapid change in pH).

-

Continue the titration well past the equivalence point until the pH begins to plateau.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The half-equivalence point occurs at exactly half the volume of the equivalence point (Veq/2).

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Caption: Workflow for pKa determination via potentiometric titration.

Potential Applications in Drug Development and Research

The phenanthrene scaffold is a "privileged structure" in medicinal chemistry, and its carboxylic acid derivatives are versatile intermediates.

-

Anti-inflammatory Agents: Certain phenanthrene derivatives have been investigated for their potential as anti-inflammatory agents.[18]

-

Anticancer Research: The rigid, planar structure of phenanthrene allows it to intercalate with DNA, and numerous derivatives have been synthesized and evaluated for cytotoxic activity against various cancer cell lines.[4]

-

Antimicrobial Activity: Phenanthrene-based compounds have also shown promise as antimicrobial agents.[13]

-

Synthetic Building Block: As a functionalized PAH, this compound serves as a valuable starting material for the synthesis of more complex molecules, including dyes, materials for organic electronics, and novel pharmaceutical candidates.[1]

References

-

This compound | C15H10O2 | CID 13234903 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Schonberg, A., & Warren, F. L. (1939). 376. Synthesis of Phenanthrene Derivatives. Journal of the Chemical Society (Resumed), 1838-1840. [Link]

-

Phenanthrene. (n.d.). Wikipedia. [Link]

-

1,2,3,4-tetrahydro-2-phenanthrenecarboxylic acid. (n.d.). Chemical Synthesis Database. [Link]

-

pimaric acid 1-phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl. (n.d.). The Good Scents Company. [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. [Link]

-

Phenanthrene synthesis. (n.d.). Química Organica. [Link]

-

9-Phenanthrenecarboxylic acid | CAS#:837-45-6. (n.d.). Chemsrc. [Link]

-

Phenanthrene at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

The Synthesis of Phenanthrene and Hydrophenanthrene Derivatives. VI. Diketocyclopentenophenanthrenes. (n.d.). ElectronicsAndBooks. [Link]

-

PAH: Anthracene and phenanthrene. (n.d.). [Link]

-

Phenanthrene | C14H10 | CID 995 - PubChem. (n.d.). National Institutes of Health. [Link]

-

9-Phenanthrenecarboxylic acid | C15H10O2 | CID 94765 - PubChem. (n.d.). National Institutes of Health. [Link]

-

BP301(T) Pharmaceutical organic chemistry-II Unit-iv. (n.d.). [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Phenanthrene- Reactions & Uses. (2021). YouTube. [Link]

-

Notes on Polynuclear hydrocarbons. (n.d.). [Link]

-

Phenanthrene Spectra. (n.d.). [Link]

-

Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). [Link]

-

Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis. (2021). YouTube. [Link]

-

Anamua Kwofie, M., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. [Link]

-

Phenanthrene. (n.d.). NIST WebBook. [Link]

-

The IR absorption spectrum of phenanthrene as predicted by G09-h... (n.d.). ResearchGate. [Link]

- Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products. (2006).

-

Phenanthrene. (n.d.). NIST WebBook. [Link]

-

pKa values. (n.d.). The OChemTutor. [Link]

-

Table of Acids with Ka and pKa Values. (n.d.). [Link]

-

CAS 40452-20-8 | this compound. (n.d.). Alchem Pharmtech. [Link]

Sources

- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iptsalipur.org [iptsalipur.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenanthrene - Wikipedia [en.wikipedia.org]

- 8. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ochemtutor.com [ochemtutor.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buy 2-Phenanthrenecarboxylic acid, 9,10-dihydro- | 64057-62-1 [smolecule.com]

- 14. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 15. youtube.com [youtube.com]

- 16. Phenanthrene synthesis [quimicaorganica.org]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Phenanthrene-2-carboxylic Acid in Common Organic Solvents

Foreword: Navigating the Solubility Landscape of Complex Molecules

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular interactions, this guide offers a comprehensive exploration of the solubility of phenanthrene-2-carboxylic acid. In the realm of pharmaceutical sciences and materials research, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. The journey from a synthesized molecule to a viable product is paved with critical physicochemical assessments, with solubility being a paramount parameter.

This document deviates from a conventional data sheet. In the absence of extensive, publicly available quantitative solubility data for this compound, this guide adopts a more foundational and empowering approach. It is structured to provide you not just with what is known, but with the principles and methodologies to uncover what you need to know. We will delve into the theoretical underpinnings of solubility, dissect the molecular characteristics of this compound that govern its behavior, and provide detailed, field-proven experimental protocols for you to determine its solubility in your own laboratories. This guide is designed to be a self-validating system, equipping you with the expertise to generate reliable and reproducible solubility data for this and other complex aromatic carboxylic acids.

The Molecular Profile of this compound: A Duality of Character